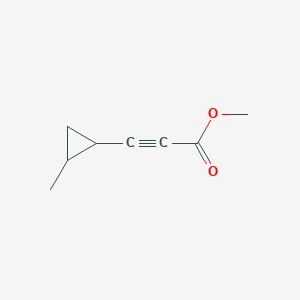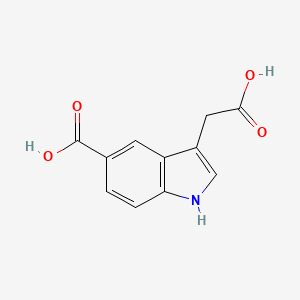![molecular formula C15H23NO B13182056 {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol typically involves the reaction of cyclopentanone with 2-methylphenylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclohexyl}methanol
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cycloheptyl}methanol
- {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclooctyl}methanol
Uniqueness
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol is unique due to its specific cyclopentyl structure, which may confer distinct chemical and biological properties compared to its cyclohexyl, cycloheptyl, and cyclooctyl analogs .
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
[1-[2-amino-1-(2-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-6-2-3-7-13(12)14(10-16)15(11-17)8-4-5-9-15/h2-3,6-7,14,17H,4-5,8-11,16H2,1H3 |
Clé InChI |
ZOXCNBYYHFVDEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CN)C2(CCCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


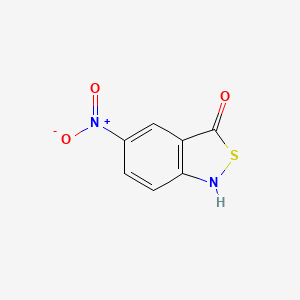
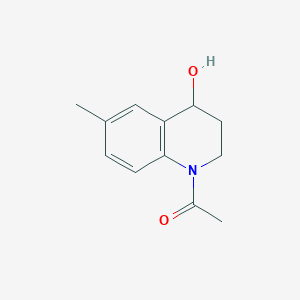
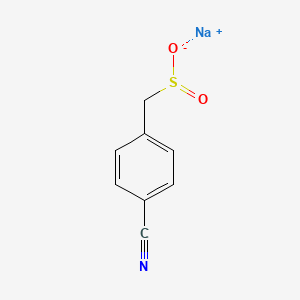
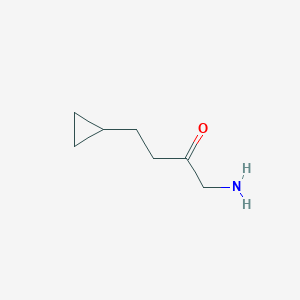
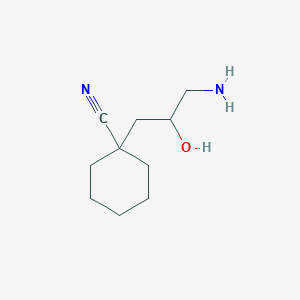
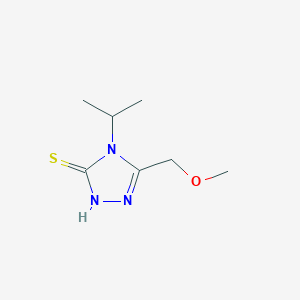
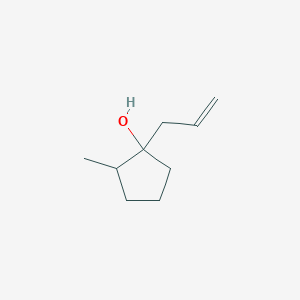
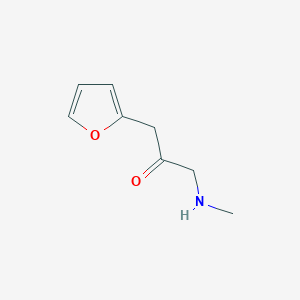
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)


methanol](/img/structure/B13182039.png)
